5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
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Overview
Description
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a complex organic compound that features prominently in synthetic organic chemistry. This compound is characterized by its piperidine ring, which is substituted with benzyloxycarbonyl and tert-butoxycarbonyl groups, as well as a hydroxyl group and a carboxylic acid group. These functional groups make it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common route involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the tert-butoxycarbonyl group. The hydroxyl group is then introduced through selective oxidation or reduction reactions, and the carboxylic acid group is typically formed through hydrolysis of an ester precursor.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions, along with specific nucleophiles or electrophiles, facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can modulate the compound’s binding affinity and specificity, while the hydroxyl and carboxylic acid groups participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid: shares similarities with other piperidine derivatives, such as:
Uniqueness
The uniqueness of (2S,3S)-1-((Benzyloxy)carbonyl)-3-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C19H25NO7 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO7/c1-19(2,3)27-17(24)14-9-13(21)10-20(15(14)16(22)23)18(25)26-11-12-7-5-4-6-8-12/h4-8,13-15,21H,9-11H2,1-3H3,(H,22,23) |
InChI Key |
HLTAYVQQDMYIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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